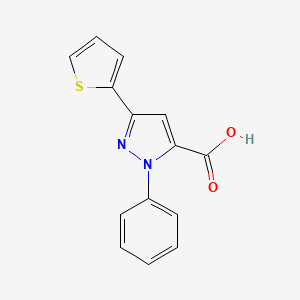

2-Phenyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

2-phenyl-5-thiophen-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S/c17-14(18)12-9-11(13-7-4-8-19-13)15-16(12)10-5-2-1-3-6-10/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKPYSTVZVLINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CS3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377784 | |

| Record name | 2-Phenyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618382-77-7 | |

| Record name | 2-Phenyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a β-keto ester, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrazole ring or the phenyl and thiophene groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-Phenyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug development.

Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-Phenyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural and Molecular Characteristics

The following table summarizes key structural features and molecular properties of 2-phenyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid and its analogs:

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group in the chlorophenyl-CF₃ analog (290.63 g/mol, ) increases molecular weight and acidity of the carboxylic acid due to its strong electron-withdrawing nature. Heteroaromatic Rings: Thiophene (sulfur-containing) and furan (oxygen-containing, e.g., in 3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid, 192.17 g/mol ) influence electronic properties. Thiophene’s sulfur enhances π-π stacking in biological systems compared to furan.

Molecular Weight Trends :

Functional and Pharmacological Implications

Bioactivity :

- Thiophene-containing analogs (e.g., ) may exhibit enhanced binding to sulfur-interacting enzymes or receptors. For example, thiophene’s planar structure facilitates interactions with aromatic residues in protein active sites.

- The fluoroethyl group in introduces metabolic stability via C-F bond resistance to oxidation, a feature leveraged in fluorinated pharmaceuticals.

- Acidity and Solubility: Electron-withdrawing groups (e.g., CF₃ in ) lower the pKa of the carboxylic acid, increasing solubility in aqueous media at physiological pH.

Biological Activity

2-Phenyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid (CAS No. 618382-77-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring, which is known for its potential therapeutic applications, particularly in anti-inflammatory and anticancer therapies. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

The molecular formula of this compound is C14H10N2O2S, with a molecular weight of 270.31 g/mol. Its structure includes a pyrazole ring substituted with phenyl and thiophene groups, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H10N2O2S |

| Molecular Weight | 270.31 g/mol |

| CAS Number | 618382-77-7 |

| IUPAC Name | 2-phenyl-5-thiophen-2-ylpyrazole-3-carboxylic acid |

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Anti-inflammatory Activity

The compound has been shown to possess significant anti-inflammatory properties. In studies involving carrageenan-induced edema in mice, derivatives of pyrazole compounds demonstrated comparable effects to indomethacin, a well-known anti-inflammatory drug .

2. Anticancer Activity

Several studies have evaluated the anticancer potential of this compound and its derivatives:

-

Cell Line Studies : A study reported that derivatives of pyrazole compounds displayed cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer). The growth inhibition values (GI50) for these compounds were reported as follows:

Cell Line GI50 (µM) MCF7 3.79 SF-268 12.50 NCI-H460 42.30

These findings suggest that the compound can effectively inhibit tumor growth and could be a candidate for further drug development .

The mechanism by which this compound exerts its biological effects is primarily through modulation of enzyme activities and interaction with specific molecular targets involved in inflammatory and cancer pathways. For example, some studies indicate that pyrazole derivatives can act as inhibitors of monoamine oxidase B (MAO-B), which is linked to neurodegenerative diseases .

Case Studies

Case Study: Synthesis and Evaluation of Pyrazole Derivatives

A recent study synthesized a series of pyrazole derivatives, including those based on 2-Phenyl-5-thiophen-2-yl structure, and evaluated their biological activities. The results indicated that certain derivatives exhibited potent MAO-B inhibitory activity along with significant anti-inflammatory effects in animal models .

Case Study: Antitumor Activity Assessment

Another investigation focused on the antitumor properties of this compound against various cancer cell lines. The results highlighted that specific derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells, showcasing their potential as therapeutic agents .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-Phenyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid, and what intermediates are critical?

- Methodology : A common approach involves Suzuki-Miyaura cross-coupling reactions to introduce aromatic substituents. For example, palladium-catalyzed coupling of boronic acids (e.g., phenyl or thiophenyl derivatives) with brominated pyrazole precursors in degassed DMF/water mixtures under inert atmospheres. Key intermediates include ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, which undergoes subsequent hydrolysis to yield the carboxylic acid .

- Characterization : Intermediates are validated via melting points, IR (carbonyl stretches ~1700 cm⁻¹), and ¹H/¹³C NMR (e.g., pyrazole ring protons at δ 6.5–8.5 ppm) .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Core Methods :

- NMR : ¹H NMR identifies substituent patterns (e.g., phenyl vs. thiophene protons).

- IR : Confirms carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and carbonyl groups (C=O ~1680–1720 cm⁻¹).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ for C₁₄H₁₀N₂O₂S: 294.0471) .

Q. What safety protocols are recommended when handling thiophene-containing precursors?

- Guidelines : Thiophene derivatives (e.g., thiophene-2-carboxylic acid) require ventilation due to respiratory irritancy. Use PPE (gloves, goggles) and avoid inhalation. Storage conditions: 2–8°C in airtight containers .

Advanced Research Questions

Q. How can reaction yields be optimized for Pd-catalyzed cross-coupling steps in pyrazole synthesis?

- Optimization Strategies :

- Catalyst Loading : Reduce Pd(PPh₃)₄ to 2–5 mol% to minimize costs while maintaining >80% yield.

- Solvent Selection : Use DMF:H₂O (4:1) for solubility of polar intermediates.

- Temperature : Reactions at 80–100°C for 12–24 hours achieve full conversion .

Q. How do structural modifications (e.g., substituent position on the pyrazole ring) affect biological activity?

- SAR Insights :

- Phenyl vs. Thiophene : Thiophene enhances π-π stacking with hydrophobic enzyme pockets, while phenyl groups improve metabolic stability.

- Carboxylic Acid Position : The 3-carboxylic acid group is critical for hydrogen bonding in target proteins (e.g., kinase inhibitors). Substitution at the 5-position (thiophene) modulates steric bulk .

Q. How to resolve contradictions in spectroscopic data for regioisomeric pyrazole-thiophene derivatives?

- Analytical Workflow :

NMR Comparison : Regioisomers exhibit distinct coupling patterns (e.g., J values for adjacent pyrazole protons).

X-ray Crystallography : Definitive assignment of substituent positions via crystal structure analysis .

Computational Modeling : DFT calculations predict NMR shifts and compare with experimental data .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Crystallization Issues : Poor solubility in common solvents (e.g., ethanol, acetone) complicates crystal growth.

- Solutions :

- Use mixed solvents (e.g., DMSO/water) for slow evaporation.

- Recrystallization at −20°C with seeding from analogous structures (e.g., 5-Cyclohexyl-2-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid) .

Methodological Notes

- Contradictory Data : Discrepancies in melting points (e.g., 287–293°C in vs. 123–124°C in ) highlight batch-specific impurities. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Scale-Up Considerations : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) for greener synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.